Fmoc-5-hydroxy-L-tryptophan
Overview
Description
Fmoc-5-hydroxy-L-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties .
Synthesis Analysis
Fmoc-5-hydroxy-L-tryptophan is used in peptide synthesis . It can be used as a building block to synthesize peptides and proteins with specific functions or properties .Molecular Structure Analysis
The molecular formula of Fmoc-5-hydroxy-L-tryptophan is C26H22N2O5 . Its molecular weight is 442.46 .Chemical Reactions Analysis
The Fmoc group in Fmoc-5-hydroxy-L-tryptophan is known for its role in chemical peptide synthesis . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .Physical And Chemical Properties Analysis
Fmoc-5-hydroxy-L-tryptophan has a predicted boiling point of 760.3±60.0 °C . Its density is predicted to be 1.407±0.06 g/cm3 . It should be stored at 4 °C .Scientific Research Applications
Building Block in Oligopeptides Synthesis
Fmoc-5-hydroxy-L-tryptophan serves as a critical building block in oligopeptides, aiding in the development of therapeutic agents. For instance, its incorporation into pentagastrin analogs using Fmoc/tBu chemistry illustrates its utility in synthesizing peptide analogs, which are crucial in drug development and biochemical studies (Lescrinier et al., 1995).
Solid-Phase Synthesis
Molecularly Imprinted Polymers
Fmoc-5-hydroxy-L-tryptophan plays a role in the development of molecularly imprinted polymers. This application is significant in analytical chemistry, particularly in creating polymers with specific binding sites for certain compounds, showcasing its potential in sensor technology and separation processes (Hyunjung Kim & G. Guiochon, 2005).
Peptide Derivatives Synthesis
The compound is involved in the synthesis of various peptide derivatives, indicating its versatility in creating a range of bioactive molecules. These derivatives can be instrumental in studying biological processes or developing new therapeutics (Knight, 1991).
Development of Linkage Agents
It aids in the creation of novel and versatile silicon-derived linkage agents compatible with the Fmoc/t-Bu strategy. This aspect is crucial in peptide synthesis, especially for peptides containing sensitive amino acids like tryptophan, enhancing the efficiency and yield of synthetic processes (H. Chao et al., 1994).
Pharmaceutical Applications
Fmoc-5-hydroxy-L-tryptophan is used in the design and synthesis of tryptophan-containing dipeptide derivatives, which serve as antagonists for specific receptors, highlighting its significance in drug discovery and development for treating inflammatory diseases (T. Hwang et al., 2013).
Safety And Hazards
Future Directions
Fmoc-5-hydroxy-L-tryptophan and other Fmoc-modified simple biomolecules have yet to be extensively summarized . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJESUTFPMFAV-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189173 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-hydroxy-L-tryptophan | |
CAS RN |
178119-94-3 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178119-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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